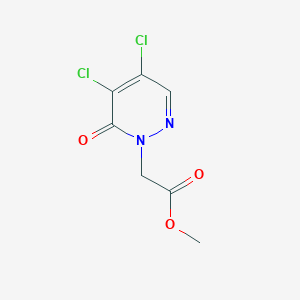

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3/c1-14-5(12)3-11-7(13)6(9)4(8)2-10-11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGVZDVAYGBZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Reaction with Methyl Chloroacetate

The direct N-alkylation of 1 with methyl chloroacetate (ClCH₂COOCH₃) represents a straightforward route. In a procedure adapted from Lee et al., 1 (3.0 mmol) is dissolved in dichloromethane (30 mL) under nitrogen atmosphere, followed by the addition of triethylamine (3.6 mmol) to deprotonate the pyridazinone NH group. Methyl chloroacetate (3.9 mmol) is then added dropwise at 5°C, and the mixture is stirred for 10 minutes. Workup involves sequential washing with water, drying over MgSO₄, and recrystallization from THF/n-hexane (1:3 v/v), yielding the target compound as a white solid.

Key Data:

Method B: Bromoacetate-Mediated Alkylation

Alternatively, methyl bromoacetate (BrCH₂COOCH₃) offers enhanced reactivity due to the superior leaving-group ability of bromide. As demonstrated in the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, 1 (0.26 mmol) is combined with methyl bromoacetate (0.7 mmol) in dimethylformamide (DMF) at 80°C for 40 minutes. The reaction is quenched with aqueous NaOH, extracted into dichloromethane, and purified via silica gel chromatography (n-hexane/ethyl acetate, 3:1 v/v).

Key Data:

-

Reaction Time: 40–60 minutes.

-

Advantages: Higher functional group tolerance, suitable for scale-up.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance nucleophilicity of the pyridazinone anion, while bases such as Et₃N or NaH ensure complete deprotonation. Lee et al. noted that Et₃N in CH₂Cl₂ minimizes side reactions compared to stronger bases like NaH, which may degrade sensitive substrates.

Temperature and Stoichiometry

Low temperatures (5–10°C) suppress oligomerization during chloroacetate reactions, whereas bromoacetate alkylations require elevated temperatures (80°C) to achieve satisfactory kinetics. A 1.3:1 molar ratio of alkylating agent to 1 optimizes conversion without excess reagent accumulation.

Characterization and Analytical Data

The target compound is characterized by spectroscopic and spectrometric techniques:

-

IR (KBr): Peaks at 1761 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (pyridazinone C=O).

-

¹H NMR (DMSO-d₆): δ 4.00 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂COO), 8.30 (s, 1H, pyridazine-H).

-

HRMS (EI): m/z [M]⁺ calcd. for C₇H₆Cl₂N₂O₃: 235.9701; Found: 235.9703.

Comparative Analysis of Methods

| Parameter | Method A (Chloroacetate) | Method B (Bromoacetate) |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 10–30 min | 40–60 min |

| Byproduct Formation | Minimal | Moderate (HBr release) |

| Scalability | Excellent | Good |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Case Study : In a study focused on synthesizing novel pyridazinone derivatives, this compound was successfully used to create a series of compounds that exhibited enhanced biological activity .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting specific enzymes or receptors. Its ability to undergo nucleophilic substitution reactions makes it a candidate for creating pharmacologically active derivatives.

Case Study : Research has indicated that derivatives of this compound possess anti-inflammatory and analgesic properties. These findings highlight its potential role in developing new therapeutic agents .

Material Science

In material science, this compound can be utilized to develop new materials with unique properties. Its chemical reactivity allows for the incorporation into polymer matrices or coatings that require specific functional characteristics.

Comparison Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enhanced yield in derivative synthesis |

| Medicinal Chemistry | Potential drug development targeting enzymes/receptors | Anti-inflammatory properties identified |

| Material Science | Development of new materials | Unique functional properties achieved |

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This is particularly relevant in the context of its potential use as an anticancer agent, where it may inhibit enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues: Alkyl and Aryl Esters

The target compound belongs to a broader class of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates. Key analogues include:

Reactivity Differences :

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters due to lower steric hindrance. For example, ethyl ester S1 undergoes hydrolysis in 5% HCl at 105°C to yield the carboxylic acid derivative (75% yield) .

- Chlorine Substituents: The dichloro groups in the target compound enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) more readily than non-chlorinated analogues like those in .

Functional Group Variations: Amides and Carbonates

Research Findings and Data Tables

Table 2: Hazard Comparison of Selected Compounds

Biological Activity

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a synthetic compound with notable potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and research findings related to its therapeutic potential.

This compound has the molecular formula CHClNO. It is characterized by a pyridazine ring with dichloro substitutions, which significantly influence its reactivity and biological activity. The compound is typically synthesized through the reaction of 4,5-dichloro-6-oxopyridazine with methyl bromoacetate in a basic medium such as potassium carbonate, often utilizing dimethylformamide (DMF) as a solvent under elevated temperatures.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 205.04 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial effects against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Potential

The compound's anticancer potential is particularly noteworthy. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a candidate for further investigation in cancer therapeutics. Its mechanism may involve forming covalent bonds with target proteins, thereby inhibiting their activity .

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of similar pyridazine derivatives on cancer cell lines, demonstrating IC50 values in the micromolar range. The results suggested that modifications on the pyridazine ring could enhance anticancer activity.

- Animal Models : Research involving animal models has indicated that derivatives of this compound can reduce tumor size when administered at specific dosages, suggesting potential for clinical applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Mechanism | Inhibition of enzyme activity via covalent bonding |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, leading to functional inhibition.

- Enzyme Inhibition : It may inhibit enzymes critical for cellular proliferation and survival in various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via hydrolysis of its ethyl ester precursor (Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate) under acidic conditions. For example, treatment with 5% aqueous HCl at 105°C for 90 minutes yields the carboxylic acid derivative, which can be esterified to the methyl ester. Reaction optimization includes solvent selection (e.g., DMF enhances efficiency) and temperature control to maximize purity and yield .

- Key Data :

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography confirms the molecular geometry, with monoclinic crystal systems (space group P21/c) and lattice parameters (a = 11.273 Å, b = 12.381 Å, c = 14.141 Å, β = 92.8°) . Complementary techniques include:

- 1H-NMR : Peaks at δ = 7.85 (s, 1H, pyridazine ring) and 4.95 (s, 2H, acetate methylene) .

- HPLC/MS : For purity assessment and molecular ion detection ([M+H]+ = 223.0) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The ester group confers moderate stability in polar aprotic solvents (e.g., DMSO, DMF), but hydrolysis risks exist in aqueous acidic/basic conditions. Storage at −20°C in inert atmospheres is recommended. Stability studies should monitor degradation via HPLC and track changes in NMR spectra over time .

Advanced Research Questions

Q. How does the pyridazinone core influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing 4,5-dichloro and 6-oxo groups activate the pyridazinone ring toward nucleophilic attack. For example, potassium tert-butoxide in toluene facilitates alkoxycarbonylation with alcohols, yielding carbonates (e.g., benzyl or methyl carbonates) in >70% yields. Reaction monitoring via TLC and IR spectroscopy (C=O stretch at ~1740 cm⁻¹) is critical .

- Key Data :

- Reagents : KOtBu, toluene, room temperature .

- Applications : Eco-friendly alternative to chloroformates in carbonate synthesis .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis reveals dominant C–H···O hydrogen bonds (e.g., C14–H14B···O1, d = 3.40 Å) and π–π stacking between aromatic rings (e.g., centroid distances ~3.6 Å). These interactions contribute to the compound’s melting point (mp >200°C) and low solubility in nonpolar solvents. Computational modeling (DFT) can predict packing efficiency and solubility parameters .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. lack of efficacy) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.